1-(2-chloro-9H-purin-6-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]piperidine-3-carboxamide
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Overview
Description
1-(2-chloro-9H-purin-6-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]piperidine-3-carboxamide is a complex organic compound that features a purine base, a thiadiazole ring, and a piperidine carboxamide group
Preparation Methods
The synthesis of 1-(2-chloro-9H-purin-6-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]piperidine-3-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the purine base, followed by the introduction of the thiadiazole ring and the piperidine carboxamide group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-chloro-9H-purin-6-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-chloro-9H-purin-6-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]piperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-chloro-9H-purin-6-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(2-chloro-9H-purin-6-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]piperidine-3-carboxamide can be compared with other similar compounds, such as:
1-(2-chloro-9H-purin-6-yl)-piperidine-4-carboxylic acid: This compound has a similar purine base but differs in the structure of the piperidine carboxamide group.
2-(2-chloro-6-morpholino-9H-purin-8-yl)propan-2-ol: This compound features a morpholino group instead of the thiadiazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H21ClN8OS |
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Molecular Weight |
420.9 g/mol |
IUPAC Name |
1-(2-chloro-7H-purin-6-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxamide |
InChI |
InChI=1S/C17H21ClN8OS/c1-9(2)6-11-24-25-17(28-11)23-15(27)10-4-3-5-26(7-10)14-12-13(20-8-19-12)21-16(18)22-14/h8-10H,3-7H2,1-2H3,(H,23,25,27)(H,19,20,21,22) |
InChI Key |
XQFMKKBFAYBLDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C2CCCN(C2)C3=NC(=NC4=C3NC=N4)Cl |
Origin of Product |
United States |
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